Structural Differentiation: Unique Imidazole-5-yl-Ethyl Side Chain vs. Common 2-Phenylquinoline-4-carboxamide Analogs
The target compound is distinguished from all reported bioactive 2-phenylquinoline-4-carboxamide analogs by its N-(2-(1H-imidazol-5-yl)ethyl) substituent. Key comparators within the class include: STX-0119 (oxadiazole-linked, STAT3 inhibitor) [1], HJC0123 (benzothiophene-linked, STAT3 inhibitor) , SB 223412 (phenylpropyl-linked, NK-3 antagonist, Ki = 0.8 nM at hNK-3R) [2], and compound 7b from the tubulin series (IC50 = 0.2–0.5 μM against SK-OV-3 and HCT116) [3]. None of these comparators contain an imidazole moiety. The imidazole ring is a well-established pharmacophore for imidazoline I2 receptor recognition and MAO inhibition—targets entirely distinct from STAT3, NK-3, or tubulin [4]. This structural divergence predicts a fundamentally different target engagement profile.
| Evidence Dimension | Carboxamide side chain pharmacophore |
|---|---|
| Target Compound Data | Imidazole-5-yl-ethyl (histamine-like; imidazoline/MAO recognition motif) |
| Comparator Or Baseline | STX-0119: 1,3,4-oxadiazole (STAT3 SH2 domain ligand); HJC0123: benzothiophene-S,S-dioxide; SB 223412: 1-phenylpropyl-3-hydroxy; Compound 7b: various aryl/heteroaryl |
| Quantified Difference | Qualitative structural divergence; no shared pharmacophore class |
| Conditions | Structural comparison based on published 2D chemical structures and known pharmacophore-target mappings. |
Why This Matters
For procurement decisions, this structural uniqueness means the compound cannot be replaced by any of the extensively characterized 2-phenylquinoline-4-carboxamide analogs without fundamentally altering the intended biological target.
- [1] PubChem Compound Summary: STX-0119. CID 5335396. View Source
- [2] Giardina GA et al. J Med Chem. 1999; 42(6):1053-65. SB 223412: hNK-3R binding Ki = 0.8 nM. View Source
- [3] Zhu L et al. Bioorg Med Chem. 2017; 25(21):5939-5951. Compound 7b: IC50 = 0.2–0.5 μM. View Source
- [4] WO2009152868A1 (US8633208B2): 6-1H-imidazo-quinazoline and quinolines derivatives, new MAO inhibitors and imidazoline receptor ligands. View Source
